molecular formula C18H19N7O3 B2667856 4-{4-[6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}phenol CAS No. 904827-01-6

4-{4-[6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}phenol

Cat. No.: B2667856
CAS No.: 904827-01-6
M. Wt: 381.396
InChI Key: SEZFOTZJLYNVMK-UHFFFAOYSA-N
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Description

4-{4-[6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}phenol is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a pyrimidine ring, and a phenol group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}phenol typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyrazole and pyrimidine rings, followed by their coupling with piperazine and phenol derivatives.

    Formation of Pyrazole Ring: The pyrazole ring can be synthesized via cyclocondensation of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Formation of Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea.

    Coupling Reactions: The pyrazole and pyrimidine rings are then coupled with piperazine and phenol derivatives using nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{4-[6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The nitro group on the pyrazole ring can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or sodium borohydride.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, acidic conditions.

    Substitution: Nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid), halogenating agents (e.g., bromine).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitrated, sulfonated, or halogenated phenol derivatives.

Scientific Research Applications

4-{4-[6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}phenol has several scientific research applications, including:

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities.

    Biological Studies: The compound can be used as a probe to study various biological processes, such as enzyme inhibition, receptor binding, or signal transduction pathways.

    Chemical Biology: It can serve as a tool for chemical biology research, helping to elucidate the mechanisms of action of various biological targets.

    Industrial Applications: The compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-{4-[6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}phenol is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structural features suggest that it may act as an inhibitor or modulator of certain biological pathways. For example, the nitro group on the pyrazole ring could participate in redox reactions, while the phenol group could engage in hydrogen bonding or π-π interactions with target proteins.

Comparison with Similar Compounds

Similar Compounds

    4-{4-[6-methyl-2-(4-amino-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}phenol: Similar structure but with an amino group instead of a nitro group.

    4-{4-[6-methyl-2-(4-chloro-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}phenol: Similar structure but with a chloro group instead of a nitro group.

    4-{4-[6-methyl-2-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}phenol: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

The presence of the nitro group on the pyrazole ring in 4-{4-[6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}phenol imparts unique chemical and biological properties to the compound. The nitro group can participate in redox reactions, making the compound potentially useful as a redox-active agent. Additionally, the combination of the pyrazole, pyrimidine, and phenol moieties provides a versatile scaffold for further chemical modifications and exploration of biological activities.

Properties

IUPAC Name

4-[4-[6-methyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7O3/c1-13-10-17(21-18(20-13)24-12-15(11-19-24)25(27)28)23-8-6-22(7-9-23)14-2-4-16(26)5-3-14/h2-5,10-12,26H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEZFOTZJLYNVMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C=C(C=N2)[N+](=O)[O-])N3CCN(CC3)C4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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